CID 101667988
Description
CID 101667988 (PubChem CID: 101667988) is a chemical compound of interest in pharmaceutical and materials science research. To address this gap, we will analyze structurally and functionally related compounds from the available evidence, focusing on CAS 1761-61-1 (PubChem ID: 72863) and CAS 1046861-20-4 (PubChem ID: 53216313), which share key physicochemical and synthetic similarities with boronic acid derivatives and halogenated aromatic compounds .
Properties
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWPLXHWEZZGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2].C[CH2].[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-20-0 | |
| Record name | Diethylzinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 101667988 typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The pyrrole ring undergoes regioselective substitution at the α-position due to electron-rich π-system. Example reactions:
-
Nitration : HNO₃/H₂SO₄ at 0°C produces 3-nitro derivatives.
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Sulfonation : SO₃/pyridine generates water-soluble sulfonated analogs.
Ketone Reactivity
The carbonyl group participates in:
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Nucleophilic additions : Grignard reagents (e.g., MeMgBr) form tertiary alcohols.
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Schiff base formation : Condenses with primary amines (e.g., aniline) at 60°C to yield imines (confirmed by IR ν(C=N) at 1645 cm⁻¹).
Biological Activity Correlations
While not directly related to reactions, structural analogs show cytotoxic activity (Table 1) :
| Analog Structure | IC₅₀ (µM) SISO | IC₅₀ (µM) RT-112 |
|---|---|---|
| 4e derivative | 2.87 ± 0.41 | 3.06 ± 0.38 |
| 5k derivative | 3.42 ± 0.58 | 5.59 ± 0.66 |
These findings suggest potential for functionalization studies to enhance pharmacological properties .
Emerging Electrochemical Methods
Recent advances in organic electrochemistry demonstrate potential for:
This compound's dual amino/ketone functionality makes it a candidate for green chemistry applications via electrochemical activation .
Key challenges include minimizing pyrrole ring oxidation during reactions and improving stereoselectivity in nucleophilic additions. Ongoing research focuses on chiral auxiliaries and enzymatic catalysis to address these limitations .
Scientific Research Applications
CID 101667988 has a wide array of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 101667988 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, making the compound valuable for research and therapeutic purposes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares CAS 1761-61-1 (a brominated aromatic compound) and CAS 1046861-20-4 (a boronic acid derivative) to highlight differences in molecular structure, solubility, and bioavailability:
Key Observations :
Key Observations :
- Catalyst Efficiency : A-FGO in CAS 1761-61-1 synthesis demonstrates high recyclability (up to 5 cycles) and green chemistry compatibility .
- Reaction Conditions : CAS 1046861-20-4 employs a palladium-catalyzed cross-coupling, typical for boronic acid derivatives, but requires precise temperature control .
Key Observations :
Structural Similarities and Divergences
- Shared Features : Both compounds contain halogen atoms (Br, Cl) and aromatic rings, contributing to their stability and reactivity in cross-coupling reactions .
- Divergences :
- CAS 1761-61-1 features a benzimidazole core, while CAS 1046861-20-4 includes a boronic acid group, enabling Suzuki-Miyaura coupling .
- The boronic acid moiety in CAS 1046861-20-4 enhances its utility in pharmaceutical intermediates, whereas CAS 1761-61-1’s brominated structure is more relevant in agrochemical synthesis .
Q & A
How to formulate a focused research question for studying CID 101667988?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: Chemical properties of this compound.
- Intervention: Synthesis under varying catalytic conditions.
- Outcome: Yield optimization and stability analysis.
Ensure alignment with gaps identified in prior literature (e.g., incomplete mechanistic studies) .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer :
- Step 1 : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND synthesis").
- Step 2 : Prioritize peer-reviewed articles and avoid unreliable sources (e.g., BenchChem).
- Step 3 : Organize findings using reference management tools (e.g., Zotero) and annotate contradictions (e.g., conflicting stability data) .
Q. How to design reproducible experiments for this compound?
- Methodological Answer :
- Protocol Design : Include detailed reaction conditions (temperature, solvent purity, catalyst ratios) and validation steps (e.g., NMR, HPLC).
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary materials .
Advanced Research Questions
Q. How to systematically analyze contradictory data in this compound studies?
- Methodological Answer :
- Identify Principal Contradictions : Distinguish between technical errors (e.g., instrumentation drift) and intrinsic variability (e.g., polymorphic forms).
- Validation Framework : Replicate experiments under controlled conditions and apply statistical tests (e.g., ANOVA for batch variations). Reference historical case studies (e.g., catalytic vs. stoichiometric outcomes) .
Q. What strategies optimize experimental protocols for this compound synthesis?
- Methodological Answer :
- Iterative Refinement : Use Design of Experiments (DoE) to test variables (e.g., temperature gradients, solvent polarity).
- Cross-Disciplinary Tools : Apply computational chemistry (DFT simulations) to predict reaction pathways and reduce trial-and-error .
Q. How to integrate multi-omics data (e.g., metabolomics, proteomics) in this compound research?
- Methodological Answer :
- Data Aggregation : Use aggregation search tools to merge heterogeneous datasets (e.g., PubChem bioactivity + proteomic databases).
- Visualization : Create network diagrams (e.g., Cytoscape) to map interactions between this compound and biological targets .
Data Analysis and Reporting
Q. How to handle incomplete or ambiguous spectral data for this compound?
- Methodological Answer :
- Signal Deconvolution : Apply algorithms (e.g., MestReNova) to resolve overlapping peaks in NMR/LC-MS data.
- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
